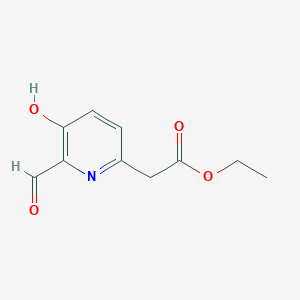
Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and ethyl acetate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate typically involves the reaction of 2-chloro-5-hydroxypyridine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogenating agents such as thionyl chloride
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-hydroxypyridin-3-yl)acetate
- Ethyl 2-(5-hydroxypyridin-3-yl)acetate
Uniqueness
Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-(6-formyl-5-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)5-7-3-4-9(13)8(6-12)11-7/h3-4,6,13H,2,5H2,1H3 |
InChI Key |
AKZISPHMKYEWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















